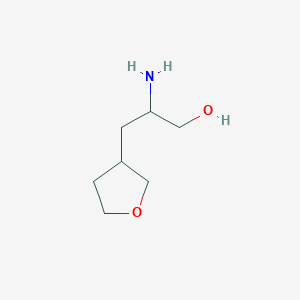

2-Amino-3-(oxolan-3-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

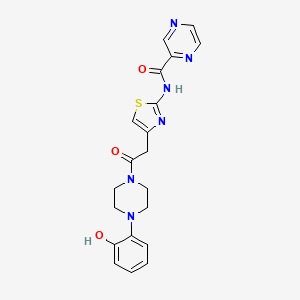

“2-Amino-3-(oxolan-3-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . It has a molecular weight of 145.2 and its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific textual representation of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

科学的研究の応用

Corrosion Inhibition

The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(oxolan-3-yl)propan-1-ol, demonstrated significant inhibitive performance on carbon steel corrosion. These compounds were found to retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing anodic inhibition properties. The study highlighted the potential of these amines as promising corrosion inhibitors, with certain derivatives achieving up to 95% inhibition efficiency G. Gao, C. Liang, Hua Wang, 2007.

Polymer Science

Quat-primer polymers bearing cationic and reactive groups were synthesized through the treatment of branched poly(ethylene imine) with derivatives of this compound. These polymers, upon coating on substrates, formed ultrathin, persistent layers against extraction, indicating their potential application in surface modification technologies Vishal Goel, U. Beginn, A. Mourran, M. Möller, 2008.

Kinase Inhibitory and Anticancer Activities

Derivatives of this compound were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One compound exhibited significant inhibitory potency against Src kinase, suggesting the potential for these derivatives in developing new anticancer agents Deepti Sharma, Raman K. Sharma, Sumati Bhatia, et al., 2010.

Environmental Science

The synthesized fluorescent markers from derivatives of this compound demonstrated low acute toxicity in various biological models. These compounds, developed for biodiesel quality monitoring, indicated safe environmental exposure potential, aligning with green chemistry principles Bruno Ivo Pelizaro, F. Braga, B. Crispim, et al., 2019.

Synthesis of Cyclic Polyamines

The enzymatic generation of an amino aldehyde from this compound led to the synthesis of circular polyamines. This method, involving horse liver alcohol dehydrogenase, provided a versatile approach for generating polyamines, which are crucial in drug and gene delivery applications K. E. Cassimjee, S. Marin, Per Berglund, 2012.

Safety and Hazards

特性

IUPAC Name |

2-amino-3-(oxolan-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(4-9)3-6-1-2-10-5-6/h6-7,9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFDBQSCBJWOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571055.png)

![methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2571056.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)

![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)

![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2571074.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)

![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)

![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)